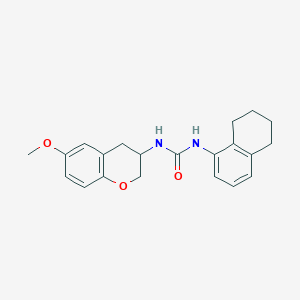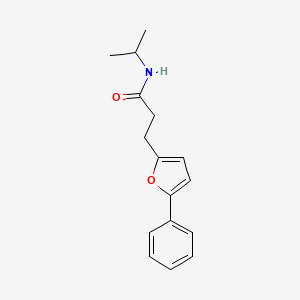
methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate is a chemical compound with potential biological activity. It is a pyrrole-based compound that has been studied for its potential use in drug development.
Mecanismo De Acción
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate acts as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases. These enzymes are involved in the regulation of gene expression, cell cycle progression, and other cellular processes. By inhibiting their activity, the compound can potentially disrupt the growth and survival of cancer cells and reduce inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and protect against neurodegeneration by promoting the survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potential biological activity against several diseases. However, there are also limitations to its use in lab experiments. The compound's mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Direcciones Futuras
There are several future directions for the study of methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate. One direction is to further investigate its mechanism of action and identify its specific targets in cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, the compound's potential side effects and toxicity should be further characterized to ensure its safety for use in humans.
Conclusion:
This compound is a pyrrole-based compound with potential biological activity against cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of certain enzymes, and it has several biochemical and physiological effects. While there are advantages to its use in lab experiments, there are also limitations to its use, and its potential side effects and toxicity are not well characterized. Further research is needed to fully understand its mechanism of action and optimize its chemical structure for potential use in drug development.
Métodos De Síntesis
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate can be synthesized through a multistep process involving the reaction of pyrrole and 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate has been studied for its potential use in drug development. It has been shown to have potential biological activity against cancer, inflammation, and neurodegenerative diseases. Several studies have focused on the compound's ability to inhibit the activity of certain enzymes, such as protein kinases and histone deacetylases, which are involved in the development and progression of these diseases.
Propiedades
IUPAC Name |
methyl 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-15(18)14-8-13(9-16-14)22(19,20)17-7-6-11-4-2-3-5-12(11)10-17/h2-5,8-9,16H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIGULZUQHGDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

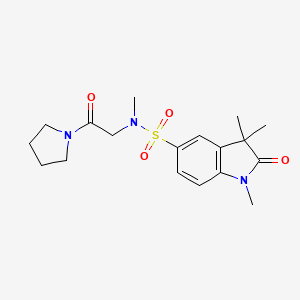

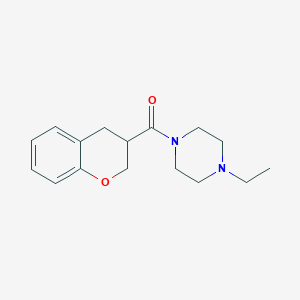
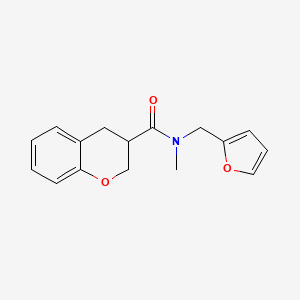
![6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)

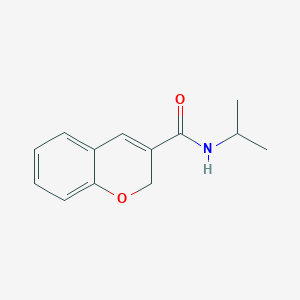
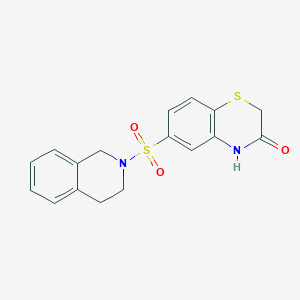
![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)

![N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide](/img/structure/B7518565.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)
